N-cyclopentyl-2-(methylsulfanyl)aniline N-cyclopentyl-2-(methylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806348
InChI: InChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3
SMILES:
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

N-cyclopentyl-2-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17806348

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(methylsulfanyl)aniline -

Specification

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name N-cyclopentyl-2-methylsulfanylaniline
Standard InChI InChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3
Standard InChI Key LDZNPMIWCBHYHZ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1NC2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopentyl-2-(methylsulfanyl)aniline features a planar aniline core (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) modified at two positions:

  • A cyclopentyl group (C5H9\text{C}_5\text{H}_9) substitutes the amine hydrogen, forming an N-cyclopentyl moiety.

  • A methylsulfanyl group (-S-CH3\text{-S-CH}_3) occupies the ortho position relative to the amine .

The IUPAC name for this compound is N-cyclopentyl-2-(methylsulfanyl)aniline, and its Standard InChI key is InChI=1S/C12H17NS/c1-14-1.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17NS\text{C}_{12}\text{H}_{17}\text{NS}
Molecular Weight207.34 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of empirical data on melting/boiling points and density underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocols for N-cyclopentyl-2-(methylsulfanyl)aniline are documented, analogous compounds suggest two plausible routes:

Route A: Nucleophilic Aromatic Substitution

  • Nitration: Introduce a nitro group to 2-(methylsulfanyl)aniline using nitric acid.

  • Reduction: Reduce the nitro group to an amine via catalytic hydrogenation.

  • Alkylation: React with cyclopentyl bromide under basic conditions .

Route B: Direct Coupling

  • Sulfanylation: Treat 2-chloroaniline with methyl mercaptan (CH3SH\text{CH}_3\text{SH}) to form 2-(methylsulfanyl)aniline.

  • Cyclopentylamine Coupling: Employ Buchwald-Hartwig amination with cyclopentylamine .

Critical Parameters:

  • Temperature: Optimal reactions occur between 60–80°C to prevent decomposition .

  • Catalysts: Palladium-based catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) enhance coupling efficiency .

Applications in Pharmaceutical Research

Antiviral Mechanisms

In HBV studies, analogs with cyclopentyl substituents demonstrate:

  • Capsid Disruption: Electron microscopy reveals defective capsid formation .

  • cccDNA Suppression: Reduced covalently closed circular DNA levels in hepatocytes .

Recent Advances and Future Directions

Structural Modifications

Recent work on sulfamoylbenzamides highlights the impact of substituent geometry:

  • Cyclopentyl vs. Cyclohexyl: Cyclopentyl analogs (e.g., 10) show superior antiviral activity compared to cyclohexyl derivatives (EC50=2.1μM\text{EC}_{50} = 2.1 \, \mu\text{M} vs. 5.8μM5.8 \, \mu\text{M}) .

  • Sulfonamide Inversion: Reversing the sulfonamide group (Part B in ) retains activity, suggesting flexibility in binding interactions.

Computational Modeling

Docking studies position the cyclopentyl group within hydrophobic pockets of the HBV capsid protein, while the methylsulfanyl moiety engages in van der Waals interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator